3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine
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Overview
Description
3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-3,4-dimethoxyphenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chloro and methoxy groups on the phenyl ring can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the following steps:
Condensation Reaction: The 2-chloro-3,4-dimethoxybenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The pyrrolidine ring can also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine: This compound has a similar structure but with a propenoyl group instead of a chloro group.
4,5,6,7,8,8-Hexachloro-2-(3,4-dimethoxyphenethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: This compound contains a similar dimethoxyphenyl group but with additional chloro substitutions and a different core structure.
Uniqueness
3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine is unique due to the specific combination of the chloro and methoxy groups on the phenyl ring and the pyrrolidine core. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H16ClNO2 |
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Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-(2-chloro-3,4-dimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H16ClNO2/c1-15-10-4-3-9(8-5-6-14-7-8)11(13)12(10)16-2/h3-4,8,14H,5-7H2,1-2H3 |
InChI Key |
FNCRJKSLKOGEPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CCNC2)Cl)OC |
Origin of Product |
United States |
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